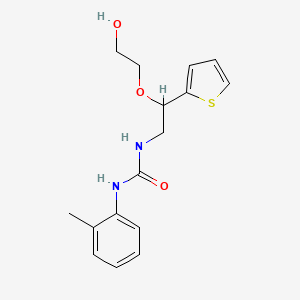

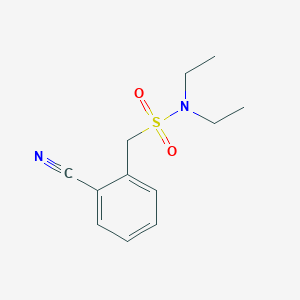

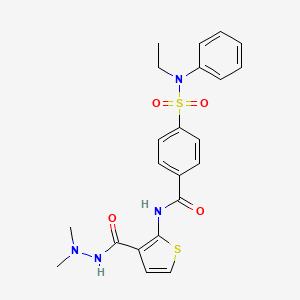

![molecular formula C12H11FN4O3S B2864241 N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 903345-81-3](/img/structure/B2864241.png)

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C12H11FN4O3S and its molecular weight is 310.3. The purity is usually 95%.

BenchChem offers high-quality N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

The compound has been studied for its potential antifungal properties. It shows efficacy against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis . This suggests its potential use in developing new antifungal medications, especially for resistant strains of fungal pathogens.

Anticancer Screening

Preliminary studies have indicated that derivatives of this compound may possess anticancer activities. In vitro cytotoxicity evaluations on the NCI-60 cell line panel have been conducted to assess the potential of these compounds as cancer therapeutics .

Nonlinear Optical Material

This compound has been identified as a potential third-order nonlinear optical material. Its structure and spectroscopic signatures suggest that it could be used in the development of optoelectronic devices . The nonlinear optical properties, such as the third-order nonlinear susceptibility (χ(3)), are significant, indicating its potential application in photonics and laser technology.

Molecular Docking Studies

Molecular docking studies have been performed to assess the binding affinity of this compound to various biological targets. For instance, its ability to bind to lanosterol 14α-demethylase, a molecular target for azole-antifungals, has been explored . This suggests its potential application in rational drug design and discovery.

Reactivity Parameters Analysis

The compound’s reactivity parameters, including the frontier molecular orbital, molecular electrostatic surface potential, atomic charges, and Fukui function, have been estimated. These parameters are crucial for understanding the compound’s chemical behavior and reactivity, which is essential for its application in medicinal chemistry .

Topological Studies

Topological studies using localized orbital locator and electron localization function have been performed. These studies provide insights into the electron distribution within the molecule, which is valuable for predicting its reactivity and interaction with other molecules .

Degradation Property Assessment

Bond dissociation energy calculations have been performed for this compound to assess its possible degradation properties by the autoxidation mechanism. This is important for determining the stability and shelf life of the compound when developed into pharmaceutical formulations .

Inhibitor Development

The compound has been used in molecular docking studies with AKR1C3 inhibitors. AKR1C3 is an enzyme involved in steroid hormone metabolism and is a target for treating hormone-dependent cancers. The compound’s interaction with AKR1C3 suggests its potential use in developing inhibitors for therapeutic applications .

properties

IUPAC Name |

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O3S/c13-8-3-1-7(2-4-8)11(19)15-5-10-16-17-12(20-10)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSLLAPGNJCDOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

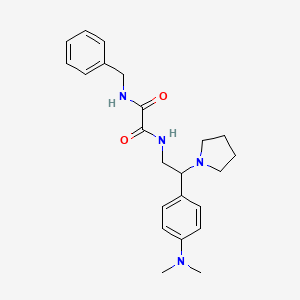

![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)

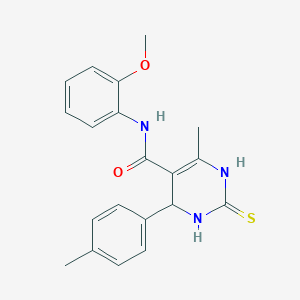

![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)

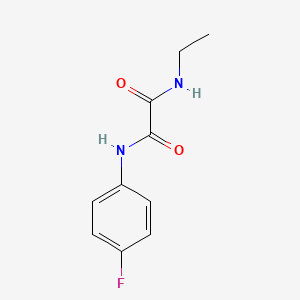

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)